molecular formula C21H16N2OS B2397543 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 312922-44-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2397543
CAS No.: 312922-44-4
M. Wt: 344.43
InChI Key: HPNXNRSCTLZKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities . They have shown promising activity against various bacterial strains, including Staphylococcus aureus . Therefore, the primary targets of this compound are likely bacterial cells, specifically Staphylococcus aureus .

Mode of Action

Benzothiazole derivatives are known to interact with bacterial cells, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with essential biochemical pathways in bacteria, leading to their inhibition . The downstream effects of this interference include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is noted that admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole derivatives . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site to exert its effects .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . This is achieved through the compound’s interaction with bacterial cells and its interference with essential biochemical pathways . The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Biochemical Analysis

Biochemical Properties

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve both binding and enzymatic activity .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes . It has been found to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being investigated . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents. Methods like microwave irradiation and one-pot multicomponent reactions are also utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzothiazole oxides, reduced benzothiazole derivatives, and substituted benzothiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer enhanced biological activity and stability. Its diverse applications in various fields of research and industry further highlight its significance .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNXNRSCTLZKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.